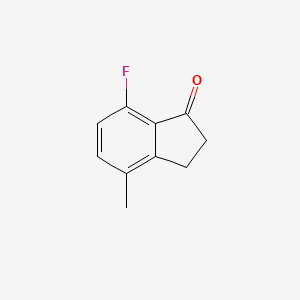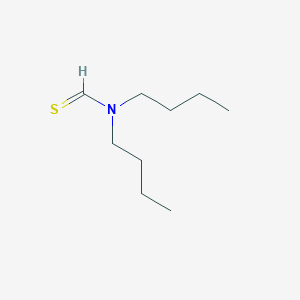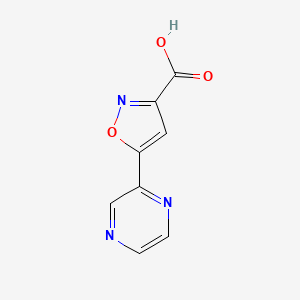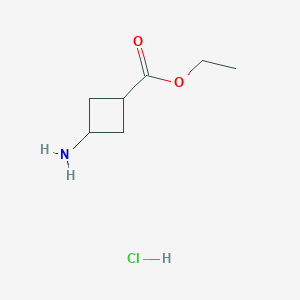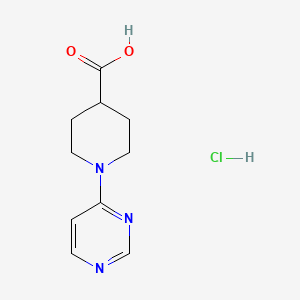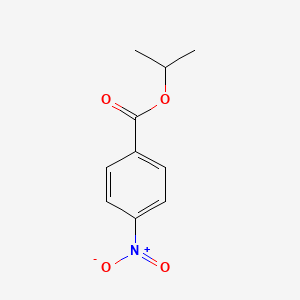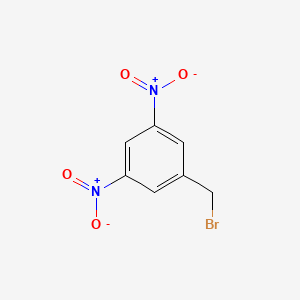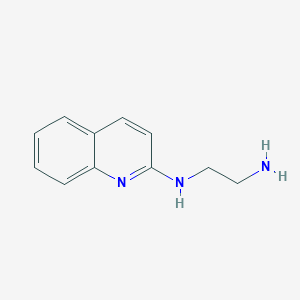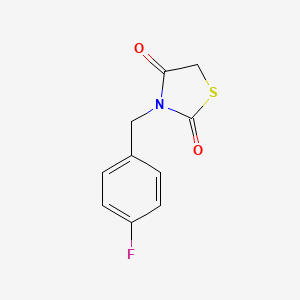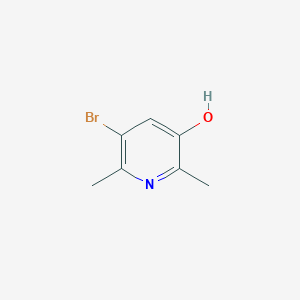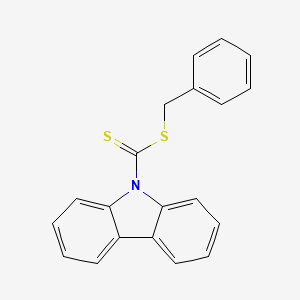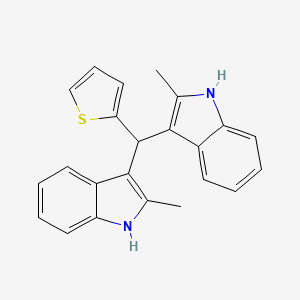
1H-Indole, 3,3'-(2-thienylmethylene)bis[2-methyl-
描述
1H-Indole, 3,3’-(2-thienylmethylene)bis[2-methyl-] is a synthetic compound known for its broad-spectrum antimicrobial properties. It exhibits inhibitory activity against various microorganisms, including Aspergillus niger, Bacillus subtilis, Pseudomonas albicans, Escherichia coli, and Staphylococcus aureus . Additionally, it has shown anti-inflammatory activity in vitro, making it a compound of interest in both medical and industrial applications .
作用机制
1H-Indole, 3,3’-(2-thienylmethylene)bis[2-methyl-]
is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been found in many important synthetic drug molecules . Here’s what we can infer based on the general characteristics of indole derivatives:
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors These targets can vary depending on the specific structure of the derivative and the biological context
Mode of Action
The mode of action of indole derivatives can be diverse, depending on their specific structure and the biological context. They are known to interact with their targets, leading to various biological effects
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities
Result of Action
The result of action of a compound refers to the molecular and cellular effects of the compound’s action. Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
准备方法
The synthesis of 1H-Indole, 3,3’-(2-thienylmethylene)bis[2-methyl-] typically involves the condensation of 2-methylindole with 2-thiophenecarboxaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the methylene bridge between the indole and thiophene rings . The reaction mixture is then refluxed, and the product is purified through recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality of the final product .
化学反应分析
1H-Indole, 3,3’-(2-thienylmethylene)bis[2-methyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the methylene bridge.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce fully hydrogenated derivatives .
科学研究应用
相似化合物的比较
1H-Indole, 3,3’-(2-thienylmethylene)bis[2-methyl-] can be compared with other indole derivatives such as:
3,3’-(2-Methoxyphenyl)methylene)bis(2-methyl-1H-indole): This compound also exhibits antimicrobial activity but differs in its substitution pattern, which may affect its potency and spectrum of activity.
3,3’-(2-Thienylmethylene)bis(2-methyl-1H-indole): Similar in structure but with variations in the functional groups, leading to differences in chemical reactivity and biological activity.
The uniqueness of 1H-Indole, 3,3’-(2-thienylmethylene)bis[2-methyl-] lies in its specific substitution pattern, which imparts distinct antimicrobial and anti-inflammatory properties, making it a valuable compound for various applications .
属性
IUPAC Name |
2-methyl-3-[(2-methyl-1H-indol-3-yl)-thiophen-2-ylmethyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2S/c1-14-21(16-8-3-5-10-18(16)24-14)23(20-12-7-13-26-20)22-15(2)25-19-11-6-4-9-17(19)22/h3-13,23-25H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCNVXLFKIJLEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CS3)C4=C(NC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407521 | |
| Record name | 1H-Indole, 3,3'-(2-thienylmethylene)bis[2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138801-72-6 | |
| Record name | 1H-Indole, 3,3'-(2-thienylmethylene)bis[2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 2-amino-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B3047316.png)
